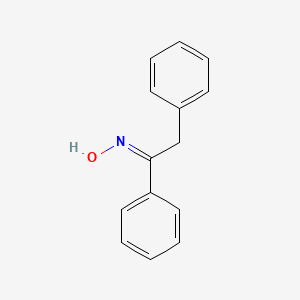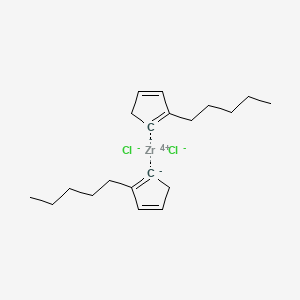
cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as an antibacterial agent and its potential in inhibiting fatty acid biosynthesis .
Métodos De Preparación
The synthesis of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt involves several steps. One common method starts with propargyl alcohol, which reacts with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to produce propadienylphosphonic dichloride, which is then catalytically hydrogenated and hydrolyzed to yield cis-1-propenylphosphonic acid . The final step involves the reaction of cis-1-propenylphosphonic acid with ®-(+)-α-Methylbenzylamine to form the desired salt.
Análisis De Reacciones Químicas
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphonic acid derivatives.
Reduction: Catalytic hydrogenation is a key step in its synthesis, indicating its susceptibility to reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphonic acid group.
Common reagents used in these reactions include phosphorus trichloride, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonic acid derivatives.
Biology: The compound is a potent inhibitor of fatty acid biosynthesis, making it valuable in studying metabolic pathways.
Mecanismo De Acción
The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt involves its ability to inhibit fatty acid biosynthesis. This inhibition occurs through the compound’s interaction with specific enzymes involved in the biosynthetic pathway, leading to a disruption in the production of essential fatty acids . This mechanism is particularly effective against antibiotic-resistant bacteria, making it a valuable tool in combating bacterial infections.
Comparación Con Compuestos Similares
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt can be compared with other similar compounds, such as:
Phosphonic Acid Derivatives: Other phosphonic acid derivatives share similar chemical properties but may differ in their specific applications and mechanisms of action.
The uniqueness of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt lies in its dual role as an antibacterial agent and an inhibitor of fatty acid biosynthesis, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
933443-26-6 |
|---|---|
Fórmula molecular |
C₃H₇O₃P(C₈H₁₁N) |
Peso molecular |
122.0612118 |
Sinónimos |
P-(1Z)-1-Propen-1-ylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (1Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (Z)-Propenylphosphonic Acid (R)-(+)-α-Methylbenzyla |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)


